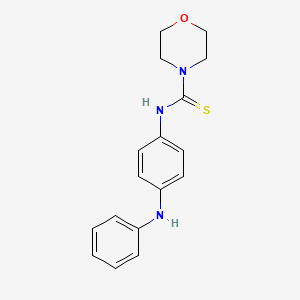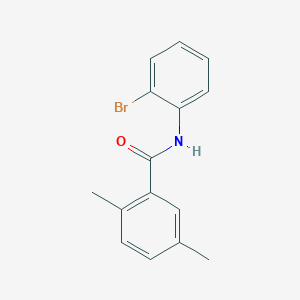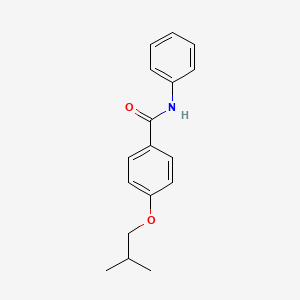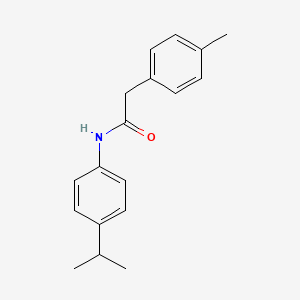![molecular formula C19H14N2O3S B5771534 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid, also known as N-(1-naphthyl)-4-(thiocarboxamido)benzoic acid (NTB), is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used for the treatment of various inflammatory conditions. NTB has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for further research.
作用机制
The exact mechanism of action of NTB is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. NTB has been found to selectively inhibit COX-2, which is the isoform that is responsible for inflammation and pain.
Biochemical and physiological effects:
NTB has been found to exhibit potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. In addition, NTB has been found to inhibit the migration of leukocytes to the site of inflammation, which can further reduce inflammation. NTB has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using NTB in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using NTB in lab experiments is its potential toxicity. NTB has been found to exhibit cytotoxicity in some cell lines, which may limit its therapeutic potential.
未来方向
There are several future directions for research on NTB. One area of research is to further elucidate the mechanism of action of NTB. This will help to better understand how NTB exerts its anti-inflammatory and analgesic effects, and may lead to the development of more effective treatments for inflammatory conditions. Another area of research is to investigate the potential use of NTB in combination with other drugs for the treatment of cancer. Finally, there is a need for further research to investigate the potential toxicity of NTB, and to develop strategies to minimize any potential adverse effects.
合成方法
The synthesis of NTB involves the reaction between 1-naphthylamine and 4-chlorobenzoic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonium thiocyanate to form the final product, NTB.
科学研究应用
NTB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. In addition, NTB has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
属性
IUPAC Name |
4-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(16-7-3-5-12-4-1-2-6-15(12)16)21-19(25)20-14-10-8-13(9-11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOKFHCKYXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)


![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)


![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)